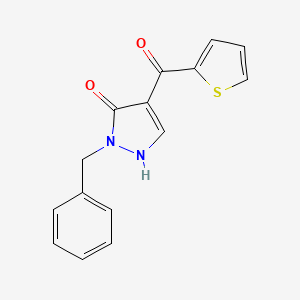![molecular formula C28H46O3Si B14222879 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde CAS No. 585567-29-9](/img/structure/B14222879.png)
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with a complex structure that includes both octyloxy and trimethylsilyl groups
Métodos De Preparación
The synthesis of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the alkylation of 2,5-dihydroxybenzaldehyde with octyl bromide to introduce the octyloxy groups. This is followed by the introduction of the trimethylsilyl group through a reaction with trimethylsilylacetylene under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.
Análisis De Reacciones Químicas
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include fluoride ions, which can desilylate the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzoic acid.
Aplicaciones Científicas De Investigación
2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the octyloxy and trimethylsilyl groups, which can stabilize or destabilize certain intermediates. In biological systems, the compound may interact with proteins or other biomolecules through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, influencing their function.
Comparación Con Compuestos Similares
Similar compounds to 2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde include:
2,5-Bis(trimethylsilyl)oxybenzaldehyde: This compound lacks the octyloxy groups but has similar reactivity due to the presence of the trimethylsilyl groups.
2,5-Bis(octyloxy)benzaldehyde: This compound lacks the trimethylsilyl group but retains the octyloxy groups, making it less reactive in certain substitution reactions.
2-[(Trimethylsilyl)ethynyl]benzaldehyde: This compound lacks the octyloxy groups and is simpler in structure, making it a useful comparison for understanding the effects of the octyloxy groups on reactivity.
The uniqueness of this compound lies in its combination of octyloxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
585567-29-9 |
|---|---|
Fórmula molecular |
C28H46O3Si |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
2,5-dioctoxy-4-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C28H46O3Si/c1-6-8-10-12-14-16-19-30-27-23-26(24-29)28(22-25(27)18-21-32(3,4)5)31-20-17-15-13-11-9-7-2/h22-24H,6-17,19-20H2,1-5H3 |
Clave InChI |
APYVQVXHNXOZHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)






